molecular formula C11H25NO B13631630 5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol

5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol

Cat. No.: B13631630
M. Wt: 187.32 g/mol
InChI Key: LVILJZFTERXBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol is an organic compound that features both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a precursor molecule. This process typically uses a catalyst such as platinum on silica (Pt/SiO2) and involves the reaction of an aldehyde or ketone with ammonia or an amine under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine .

Scientific Research Applications

5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol is unique due to its specific structure, which combines both an amino and a hydroxyl group on a branched carbon chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

5-(aminomethyl)-2,2,5-trimethylheptan-4-ol

InChI

InChI=1S/C11H25NO/c1-6-11(5,8-12)9(13)7-10(2,3)4/h9,13H,6-8,12H2,1-5H3

InChI Key

LVILJZFTERXBMK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC(C)(C)C)O

Origin of Product

United States

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